molecular formula C11H15BrO B3112141 1-Bromo-3-methyl-5-(2-methylpropoxy)benzene CAS No. 1881330-60-4

1-Bromo-3-methyl-5-(2-methylpropoxy)benzene

Cat. No. B3112141
CAS RN: 1881330-60-4
M. Wt: 243.14 g/mol
InChI Key: CONUSCXIJOFPTQ-UHFFFAOYSA-N
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Description

“1-Bromo-3-methyl-5-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C11H15BrO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a methyl group, and a 2-methylpropoxy group . The exact spatial arrangement of these groups would depend on the specific synthesis process.

Scientific Research Applications

Synthesis of Isoindoles

A two-step synthesis approach for 1-substituted 3-alkoxy-1H-isoindoles was developed, utilizing 1-bromo-2-(dialkoxymethyl)benzenes as starting materials. The process involves Br/Li exchange followed by reaction with nitriles and subsequent acid-catalyzed cyclization, demonstrating the utility of bromo-substituted benzenes in constructing complex heterocyclic structures (Minami Kuroda & K. Kobayashi, 2015).

Synthesis of Biologically Active Compounds

A natural product with a complex bromo-substituted benzene structure was synthesized from a precursor similar to 1-Bromo-3-methyl-5-(2-methylpropoxy)benzene, showcasing the application of such compounds in the synthesis of biologically active molecules (Yusuf Akbaba et al., 2010).

Ethynylferrocene Compounds

The synthesis and characterization of ethynylferrocene compounds containing a bromo-substituted benzene core highlighted the role of these structures in organometallic chemistry, demonstrating their potential in electronic and catalytic applications (H. Fink et al., 1997).

Functionalized Benzenes via C-H Activation

The development of routes to functionalized benzenes, starting from compounds similar to this compound, illustrates the utility of bromo-substituted benzenes in accessing a variety of functional groups through C-H activation and other synthetic transformations (Christian Reus et al., 2012).

Antagonist Benzamide Derivatives

The synthesis of benzamide derivatives from a bromo-substituted benzene intermediate showcases the application of such compounds in medicinal chemistry, particularly in the development of non-peptide antagonists with potential therapeutic applications (H. Bi, 2015).

properties

IUPAC Name

1-bromo-3-methyl-5-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-9(3)4-10(12)6-11/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONUSCXIJOFPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249757
Record name Benzene, 1-bromo-3-methyl-5-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1881330-60-4
Record name Benzene, 1-bromo-3-methyl-5-(2-methylpropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881330-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-methyl-5-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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